1,1,1-Trichloro-2,2,2-trimethyldisilane
Overview
Description
1,1,1-Trichloro-2,2,2-trimethyldisilane is an organosilicon compound with the molecular formula C3H9Cl3Si2. This compound is characterized by the presence of three chlorine atoms and two silicon atoms, making it a valuable reagent in various chemical reactions, particularly in the field of organometallic chemistry .
Preparation Methods
1,1,1-Trichloro-2,2,2-trimethyldisilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
1,1,1-Trichloro-2,2,2-trimethyldisilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form other silicon-containing compounds, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of silicon-oxygen bonds.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted silanes and disilanes .
Scientific Research Applications
1,1,1-Trichloro-2,2,2-trimethyldisilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2,2,2-trimethyldisilane exerts its effects is primarily through its ability to form strong silicon-carbon and silicon-oxygen bonds. These bonds are crucial in many of its applications, particularly in the modification of surfaces and the formation of complex organosilicon compounds . The molecular targets and pathways involved often include interactions with metal catalysts and other reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
1,1,1-Trichloro-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
1,1,2-Trichloro-1,2,2-trimethyldisilane: This compound has a similar structure but differs in the position of the chlorine atoms, leading to different reactivity and applications.
Trimethylsilyl chloride: While simpler in structure, this compound is often used as a starting material for the synthesis of more complex organosilicon compounds.
Hexamethyldisilane: This compound lacks chlorine atoms and is used in different types of reactions, particularly in the formation of silicon-silicon bonds.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
trichloro(trimethylsilyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9Cl3Si2/c1-7(2,3)8(4,5)6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEDGTTUEVJNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170936 | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18026-87-4 | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18026-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018026874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trichloro-2,2,2-trimethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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